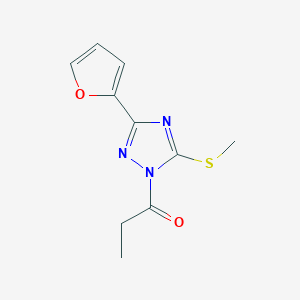![molecular formula C20H16Cl2N4O3S B10817001 4-chloro-3-[(2-chlorophenyl)sulfamoyl]-N-(1-pyridin-4-ylethylideneamino)benzamide](/img/structure/B10817001.png)
4-chloro-3-[(2-chlorophenyl)sulfamoyl]-N-(1-pyridin-4-ylethylideneamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY-344237 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by research institutions or companies.
Industrial Production Methods
Industrial production methods for WAY-344237 are not widely documented in publicly accessible sources. Typically, such methods would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
WAY-344237 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
WAY-344237 has been studied for various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and for studying reaction mechanisms.
Biology: For its potential effects on altering the lifespan of eukaryotic organisms.
Medicine: Investigated for potential therapeutic applications, although specific uses are not widely documented.
Industry: Used in research and development for creating new materials or studying chemical properties.
Wirkmechanismus
The mechanism by which WAY-344237 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can alter biological processes, such as the lifespan of eukaryotic organisms . The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to WAY-344237 include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
Uniqueness
WAY-344237 is unique due to its specific molecular structure and its potential effects on altering the lifespan of eukaryotic organisms . This sets it apart from other similar compounds that may have different molecular targets and effects.
Eigenschaften
Molekularformel |
C20H16Cl2N4O3S |
|---|---|
Molekulargewicht |
463.3 g/mol |
IUPAC-Name |
4-chloro-3-[(2-chlorophenyl)sulfamoyl]-N-(1-pyridin-4-ylethylideneamino)benzamide |
InChI |
InChI=1S/C20H16Cl2N4O3S/c1-13(14-8-10-23-11-9-14)24-25-20(27)15-6-7-17(22)19(12-15)30(28,29)26-18-5-3-2-4-16(18)21/h2-12,26H,1H3,(H,25,27) |
InChI-Schlüssel |
VKHPKIUTQSUTOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


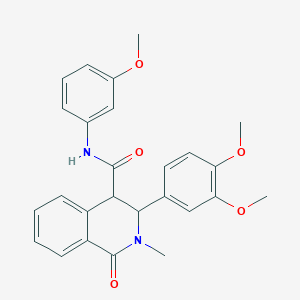
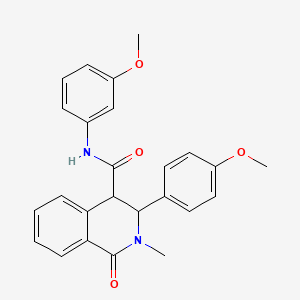
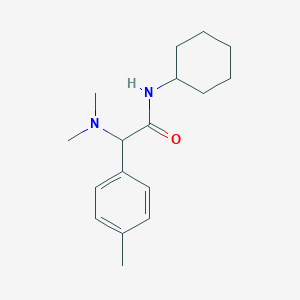
![2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide](/img/structure/B10816943.png)
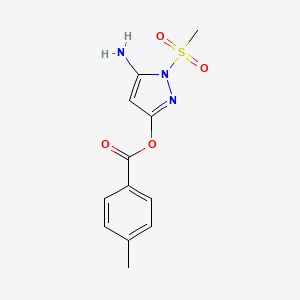
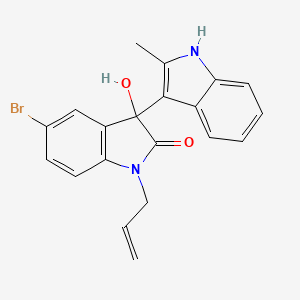
![N-(4-methoxyphenyl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B10816964.png)
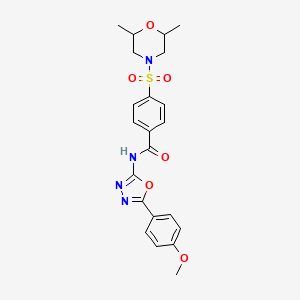
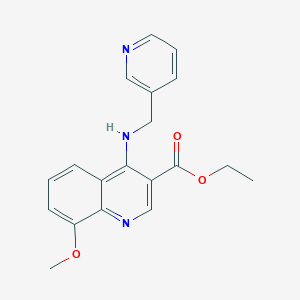
![N-[3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide](/img/structure/B10816986.png)
![6-hydroxy-11-(4-methoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B10816994.png)
![4-{2-[(Toluene-4-sulfonyl)-m-tolyl-amino]-acetyl}-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10817000.png)
![3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10817003.png)
